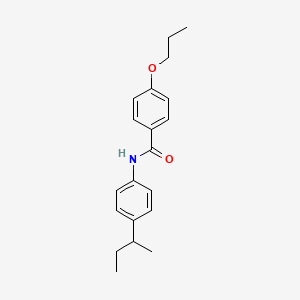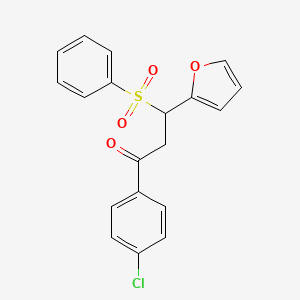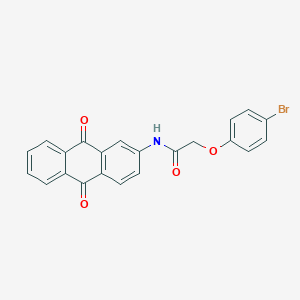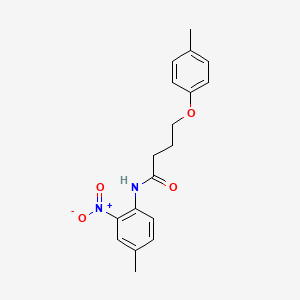
N-(4-sec-butylphenyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sec-butylphenyl)-4-propoxybenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of N-(4-sec-butylphenyl)-4-propoxybenzamide is not well understood, but it is thought to involve the binding of N-(4-sec-butylphenyl)-4-propoxybenzamide to specific target proteins. N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to bind to the TRPM8 ion channel, VMAT2 transporter, and PKC enzyme, which suggests that N-(4-sec-butylphenyl)-4-propoxybenzamide may act as a modulator of their activity.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-propoxybenzamide has a range of biochemical and physiological effects, depending on the target protein it binds to. For example, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of the TRPM8 ion channel, which results in a decrease in cold and pain sensation. N-(4-sec-butylphenyl)-4-propoxybenzamide has also been shown to inhibit the activity of the VMAT2 transporter, which results in a decrease in the release of neurotransmitters such as dopamine and serotonin. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of PKC, which results in a decrease in cell proliferation and differentiation.
実験室実験の利点と制限
N-(4-sec-butylphenyl)-4-propoxybenzamide has several advantages as a research tool, including its small size, which allows it to easily penetrate cell membranes, and its potent activity, which allows for the study of biological processes at low concentrations. However, N-(4-sec-butylphenyl)-4-propoxybenzamide also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-(4-sec-butylphenyl)-4-propoxybenzamide, including the study of its interactions with other target proteins and the development of more potent and selective N-(4-sec-butylphenyl)-4-propoxybenzamide analogs. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide could be used as a tool to study the role of TRPM8, VMAT2, and PKC in various biological processes, such as pain sensation, neurotransmitter release, and cell proliferation and differentiation. Finally, N-(4-sec-butylphenyl)-4-propoxybenzamide could be used in the development of new therapeutics for the treatment of diseases such as chronic pain and depression.
合成法
N-(4-sec-butylphenyl)-4-propoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-sec-butylphenol with propyl bromide to form 4-sec-butylphenyl propyl ether. This intermediate is then reacted with 4-aminobenzoyl chloride to form N-(4-sec-butylphenyl)-4-propoxybenzamide. The final product can be purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
N-(4-sec-butylphenyl)-4-propoxybenzamide has been used in a range of scientific research applications, including the study of ion channels, membrane transporters, and intracellular signaling pathways. N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to be a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in cold and pain sensation. N-(4-sec-butylphenyl)-4-propoxybenzamide has also been used to study the function of the vesicular monoamine transporter (VMAT2), which is involved in the storage and release of neurotransmitters such as dopamine and serotonin. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a range of cellular processes such as cell proliferation and differentiation.
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-14-23-19-12-8-17(9-13-19)20(22)21-18-10-6-16(7-11-18)15(3)5-2/h6-13,15H,4-5,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWXKHWNFHJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)
![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)

![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)
